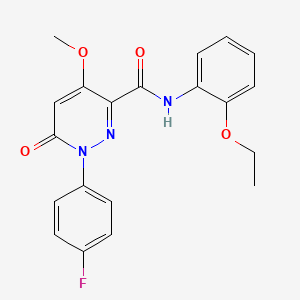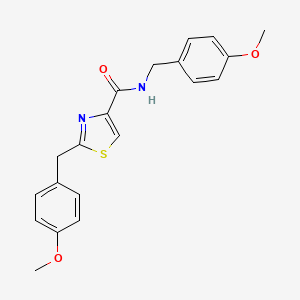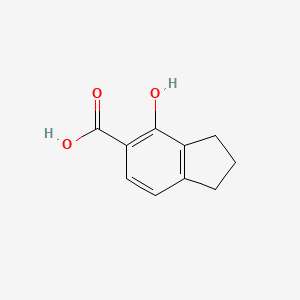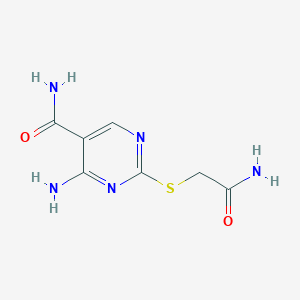![molecular formula C20H17F2N5OS B2517898 N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358192-86-5](/img/structure/B2517898.png)
N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class. This class of compounds has been explored for various biological activities, including antiallergic, inotropic, and antimicrobial effects. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity based on the activities of similar compounds.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves multi-step organic reactions. For instance, the synthesis of 1,2,4-triazolo[4,3-a]quinoxaline-1,4-diones as antiallergic agents involved the preparation of these compounds and testing them for their ability to inhibit histamine release and passive cutaneous anaphylaxis . Similarly, N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides were synthesized and screened for inotropic activity . These processes likely involve the formation of the triazoloquinoxaline core followed by acylation and other functional group modifications.
Molecular Structure Analysis
The molecular structure of N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide would include a triazoloquinoxaline core, which is a fused heterocyclic system that can interact with various biological targets. The presence of a difluorophenyl group and an isopropyl group may influence the compound's binding affinity and selectivity. Structural analysis and optimization are crucial for enhancing biological activity, as seen in the case of [1,2,4]triazolo[4,3-a]quinoxalin-4-amines, where trifluoromethyl substitution improved affinity and selectivity for the A1 receptor .
Chemical Reactions Analysis
Compounds in this class can undergo various chemical reactions depending on their functional groups. For example, the thioacetamide moiety in the compound could potentially be involved in nucleophilic substitution reactions. The synthesis and characterization of related compounds, such as N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, involved spectral data analysis to confirm the structure and reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,4-difluorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide would be influenced by its molecular structure. The difluorophenyl group could enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The triazoloquinoxaline core may contribute to the compound's stability and ability to interact with biological targets. The antimicrobial activity of similar compounds was evaluated using structure-activity relationship models, which could also be applicable to this compound .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis Techniques and Derivatives
Research has focused on synthesizing derivatives of triazolo[4,3-a]quinoxaline for various biological activities. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates demonstrated good yields through DCC coupling and azide coupling methods, indicating the versatility of these compounds in chemical synthesis (Fathalla, 2015).
Inotropic Activity
Certain derivatives have shown positive inotropic activity, suggesting potential applications in cardiovascular research. For instance, a series of (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinoxalin-7‐yl)acetamides were synthesized and evaluated, with some compounds showing significant inotropic activity compared to the standard drug, milrinone (Wu et al., 2012).
Anticancer and Anticonvulsant Properties
Anticancer Activity
A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized, showing potential anticancer activity. These derivatives were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, with some compounds displaying significant cytotoxicity (Reddy et al., 2015).
Anticonvulsant Properties
Novel quinoxaline derivatives synthesized from 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide showed promising anticonvulsant properties, expanding the therapeutic potential of these compounds (Alswah et al., 2013).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5OS/c1-11(2)18-25-26-19-20(24-15-5-3-4-6-16(15)27(18)19)29-10-17(28)23-14-8-7-12(21)9-13(14)22/h3-9,11H,10H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUTVVHXWROFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)
![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)
![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)
![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)





![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2517835.png)
![N-(2,5-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517836.png)